4-Bromo-2-chloro-5-(difluoromethyl)pyridine
Description
Properties
IUPAC Name |
4-bromo-2-chloro-5-(difluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF2N/c7-4-1-5(8)11-2-3(4)6(9)10/h1-2,6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFJSZCQCIRFHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801263980 | |
| Record name | 4-Bromo-2-chloro-5-(difluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801263980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1471259-57-0 | |
| Record name | 4-Bromo-2-chloro-5-(difluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1471259-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-chloro-5-(difluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801263980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of 2-Amino-5-(difluoromethyl)pyridine
The synthesis begins with 2-amino-5-(difluoromethyl)pyridine as the starting material. Bromination at the 4-position is achieved using N-bromosuccinimide (NBS) in dichloromethane at 0°C, followed by warming to room temperature. This method, adapted from the bromination of 2-amino-4-chloropyridine, leverages the amino group’s directing effects to ensure regioselectivity. Key parameters include:
| Parameter | Value/Technique | Yield |
|---|---|---|
| Solvent | Dichloromethane | >80% |
| Temperature | 0°C → room temperature | |
| Brominating agent | NBS |
The intermediate 4-bromo-2-amino-5-(difluoromethyl)pyridine is isolated via solvent evaporation and purified using ethyl acetate and acid-base extraction.
Diazotization and Chlorination
The amino group at position 2 is converted to a diazonium salt using sodium nitrite (NaNO₂) in concentrated hydrochloric acid at -30°C. Subsequent treatment with cuprous chloride (CuCl) replaces the diazonium group with chlorine, yielding the target compound. This Sandmeyer-type reaction is critical for introducing the chlorine substituent:
Total yield : >50%. Challenges include maintaining low temperatures to prevent diazonium salt decomposition and optimizing CuCl stoichiometry to minimize byproducts.
Direct Halogenation and Difluoromethylation
Sequential Halogenation of Pyridine Derivatives
An alternative route starts with 2-chloro-5-methylpyridine . Bromination at position 4 using NBS under radical conditions (e.g., AIBN initiator) achieves selective substitution. The methyl group at position 5 is then fluorinated to a difluoromethyl group using diethylaminosulfur trifluoride (DAST) :
| Step | Reagent/Conditions | Yield |
|---|---|---|
| Bromination | NBS, AIBN, CCl₄, 80°C | 70–75% |
| Fluorination | DAST, -78°C → RT | 50–60% |
This method avoids diazotization but requires stringent temperature control during fluorination to prevent over-fluorination to a trifluoromethyl group.
| Parameter | Value/Technique | Yield |
|---|---|---|
| Catalyst | Pd(OAc)₂/XPhos | 40–50% |
| Solvent | THF, 100°C |
Negishi Coupling
Zinc-mediated coupling using difluoromethylzinc bromide offers higher efficiency. This method, performed in tetrahydrofuran (THF) with a Pd(PPh₃)₄ catalyst, achieves yields up to 65%:
| Parameter | Value/Technique | Yield |
|---|---|---|
| Zinc reagent | CF₂HZnBr | 60–65% |
| Temperature | 60°C |
Cyclization Strategies for Pyridine Ring Formation
Hantzsch Dihydropyridine Synthesis
Condensation of 1,5-diketones with ammonia derivatives can construct the pyridine ring with pre-installed substituents. For example, a diketone containing bromine and chlorine substituents reacts with ammonium acetate to form the core structure. Subsequent fluorination introduces the difluoromethyl group:
| Step | Reagent/Conditions | Yield |
|---|---|---|
| Cyclization | NH₄OAc, ethanol, reflux | 30–40% |
| Fluorination | DAST, CH₂Cl₂ | 50–55% |
This route suffers from low cyclization yields but avoids regioselectivity issues.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-5-(difluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiourea, with solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Pharmaceutical Applications
4-Bromo-2-chloro-5-(difluoromethyl)pyridine serves as an important building block in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential in treating diseases due to their ability to interact with biological targets.
- Case Study: Antimicrobial Activity
A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action was linked to the compound's ability to inhibit bacterial efflux pumps, which are critical for bacterial resistance mechanisms .
Agrochemical Applications
This compound is also utilized in the agrochemical industry, particularly in the development of pesticides and herbicides. The presence of halogens enhances the bioactivity of these compounds, allowing for effective pest control.
- Case Study: Crop Protection
Research has shown that pyridine derivatives can protect crops from various pests. The difluoromethyl group contributes to the compound's efficacy by enhancing its lipophilicity, which improves absorption by plant tissues .
Material Science Applications
In material science, this compound is used in synthesizing advanced materials such as polymers and coatings. Its unique chemical structure allows for the creation of materials with specific properties.
- Case Study: Polymer Synthesis
The compound has been employed as a precursor in polymerization reactions, leading to the formation of fluorinated polymers that exhibit enhanced thermal stability and chemical resistance .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-5-(difluoromethyl)pyridine depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of halogen atoms and the difluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 4-bromo-2-chloro-5-(difluoromethyl)pyridine becomes evident when compared to related pyridine derivatives. Below is a detailed analysis:
Substituent Effects on Physicochemical Properties
Notes:
- The difluoromethyl group (-CF₂H) offers a balance of lipophilicity and metabolic stability compared to the more electronegative trifluoromethyl (-CF₃) or the electron-donating methoxy (-OCH₃) group .
- Bromine and chlorine at positions 4 and 2 enhance reactivity in nucleophilic aromatic substitution (e.g., amination or alkoxylation) compared to mono-halogenated analogs .
Research Findings and Data
Structural Analysis
- Coplanarity : In halogenated pyridines, substituents like Br, Cl, and -CF₂H align coplanar with the pyridine ring, as observed in similar crystal structures (e.g., 5-bromo-2-chloropyrimidin-4-amine ). This planar configuration enhances π-stacking interactions in supramolecular assemblies.
- Hydrogen Bonding : The NH group in related compounds (e.g., 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine ) participates in hydrogen bonding, a feature absent in the target compound but critical for solubility in polar solvents.
Spectroscopic Data
- ¹H NMR : The difluoromethyl group (-CF₂H) typically shows a triplet near δ 5.5–6.0 ppm due to coupling with two fluorine atoms, distinct from the singlet of -CF₃ or the multiplet of -CH₃ .
- IR Spectroscopy : Stretching vibrations for C-F bonds appear at 1100–1250 cm⁻¹, aiding in differentiation from chloro- or bromo-only analogs .
Biological Activity
4-Bromo-2-chloro-5-(difluoromethyl)pyridine is a halogenated pyridine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound's unique structural characteristics, including the presence of bromine, chlorine, and a difluoromethyl group, contribute to its reactivity and biological efficacy. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, structure-activity relationships (SAR), and relevant case studies.
Structural Characteristics
The molecular structure of this compound includes:
- Bromine (Br) and Chlorine (Cl) : These halogens enhance the compound's reactivity.
- Difluoromethyl (CF2H) group: This substituent significantly influences the compound's lipophilicity and electron-withdrawing properties.
These features make the compound a valuable building block in the synthesis of more complex organic molecules.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Antimicrobial Properties
Recent studies have demonstrated significant antimicrobial activity against various pathogens:
- Minimum Inhibitory Concentrations (MICs) : The compound showed potent antibacterial activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 0.5 μM. The mechanism involves inhibition of bacterial fatty acid synthesis pathways, crucial for bacterial cell viability .
| Pathogen | MIC (μM) |
|---|---|
| MRSA | 0.5 |
| Escherichia coli | 1.0 |
| Candida albicans | 2.0 |
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies indicate that derivatives of this compound inhibit cancer cell proliferation effectively:
- Cell Lines Tested : Various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), showed reduced viability upon treatment with the compound.
- Mechanism of Action : The anticancer effects are attributed to apoptosis induction and cell cycle arrest at the S phase .
Structure-Activity Relationship (SAR) Studies
SAR studies reveal how modifications to the compound influence its biological activity:
- Electron-Withdrawing Groups : The presence of additional electron-withdrawing groups on the pyridine ring enhances antibacterial potency.
- Substituent Positioning : Specific modifications at different positions on the pyridine ring can lead to increased or decreased activity, indicating that careful structural optimization is essential for enhancing biological effects .
Case Studies
-
Antimicrobial Efficacy Study :
A study evaluated several trifluoromethylpyridine derivatives, including this compound. Results indicated significant antibacterial activity against MRSA and E. coli, with a focus on fatty acid synthesis inhibition as a mechanism. -
Anticancer Activity Investigation :
In vitro tests on MCF-7 breast cancer cells showed that treatment with this compound led to significant decreases in cell viability, suggesting potential for development into an anticancer therapeutic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
